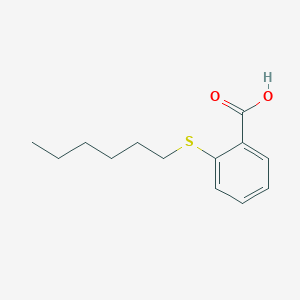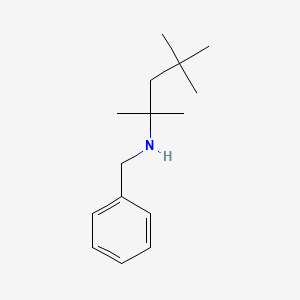![molecular formula C12H12Cl3FN4O4S B11998325 2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluoro group, trichloroethyl group, and a nitrophenyl carbamothioyl moiety, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methoxy-3-nitroaniline with a suitable thiocarbamoyl chloride to form the intermediate 4-methoxy-3-nitrophenyl thiocarbamate.
Introduction of the Trichloroethyl Group: The intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to introduce the trichloroethyl group.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction: 4-methoxy-3-aminophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the compound’s unique structure.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals or other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-N-(2,2,2-trichloro-1-{[(4-toluidinocarbothioyl)amino}ethyl)acetamide
- 2-fluoro-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)acetamide
Uniqueness
The uniqueness of 2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenyl group, in particular, may offer unique interactions in biological systems compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H12Cl3FN4O4S |
|---|---|
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
2-fluoro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H12Cl3FN4O4S/c1-24-8-3-2-6(4-7(8)20(22)23)17-11(25)19-10(12(13,14)15)18-9(21)5-16/h2-4,10H,5H2,1H3,(H,18,21)(H2,17,19,25) |
Clave InChI |
NCQGEXDYMKDBKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)



![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)



